molecular formula C10H10O4 B1220706 (R)-(-)-Phenylsuccinic acid CAS No. 46292-93-7

(R)-(-)-Phenylsuccinic acid

Cat. No. B1220706
CAS RN: 46292-93-7
M. Wt: 194.18 g/mol
InChI Key: LVFFZQQWIZURIO-MRVPVSSYSA-N
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Patent
US08541455B2

Procedure details

In Dean-Stark apparatus, a mixture of 37 g (190.5 mmol) of 2-phenylbutanedioic acid, 6 mL of conc. H2SO4, 80 mL of toluene and 80 mL of EtOH is refluxed for 72 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure and then treated with 300 mL of water, and extracted with Et2O (2×400 mL). The organic phases are combined, dried over Na2SO4, filtered and then concentrated under reduced pressure. The residue obtained is purified by chromatography on a column of silica gel, eluting with a cyclohexane/EtOAc gradient of 0 to 10% EtOAc. 22 g of diethyl 2-phenylbutanedioate are obtained in the form of an oil.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:11][C:12]([OH:14])=[O:13])[C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.OS(O)(=O)=O.[C:20]1(C)C=CC=C[CH:21]=1.[CH3:27][CH2:28]O>>[C:1]1([CH:7]([CH2:11][C:12]([O:14][CH2:27][CH3:28])=[O:13])[C:8]([O:10][CH2:20][CH3:21])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)CC(=O)O
Name
Quantity
6 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
80 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
80 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 72 hours
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
treated with 300 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a column of silica gel
WASH
Type
WASH
Details
eluting with a cyclohexane/EtOAc gradient of 0 to 10% EtOAc

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)OCC)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.